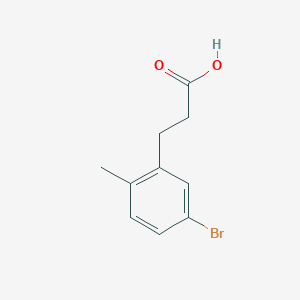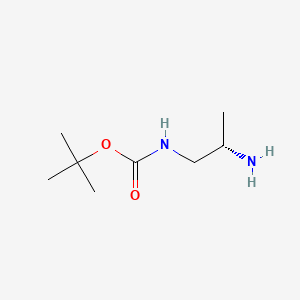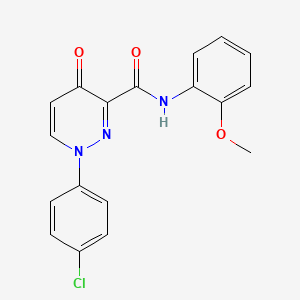![molecular formula C18H15N3O4 B2871678 2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide CAS No. 446278-17-7](/img/structure/B2871678.png)
2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamides, which is the class of compounds that “2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide” belongs to, can be performed through direct condensation of benzoic acids and amines . This process can be carried out under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The synthesized compounds are then purified, and their analysis is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamides, including “this compound”, can be studied using dynamic NMR measurements and quantum molecular dynamics calculations . These techniques can provide valuable structural information .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity . Some benzamides have been shown to exhibit effective metal chelate activity .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Research has highlighted the synthesis of new derivatives with potential antibacterial properties. For instance, Azab et al. (2009) and Bikobo et al. (2017) conducted studies on the synthesis of quinazolinone derivatives and 2-phenylamino-thiazole derivatives, respectively, demonstrating their antimicrobial activity against various bacterial strains. These studies suggest the potential of "2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide" related compounds in developing new antimicrobial agents (Azab et al., 2009), (Bikobo et al., 2017).
Advanced Material Synthesis
Yokozawa et al. (2002) and Hsiao et al. (2016) focused on the synthesis of well-defined aramides and poly(amide-amine) films, respectively. These materials have applications in creating substances with specific chemical and physical properties, useful in various industrial and scientific applications (Yokozawa et al., 2002), (Hsiao et al., 2016).
Biological Activity Spectrum
Imramovský et al. (2011) explored the biological activity of benzamide derivatives against mycobacterial, bacterial, and fungal strains, as well as their activity related to the inhibition of photosynthetic electron transport. This study expands the understanding of the spectrum of biological activity of these compounds, potentially leading to new therapeutic applications (Imramovský et al., 2011).
Potential Antitumor and Antidiabetic Applications
Further research has been directed towards the synthesis of compounds with potential antitumor and antidiabetic effects. Bin (2015) and Nomura et al. (1999) have synthesized compounds with potential antitumor effects and antidiabetic properties, respectively. These studies underscore the diverse therapeutic potential of "this compound" related compounds in treating various diseases (Bin, 2015), (Nomura et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c19-17(24)13-3-1-2-4-14(13)20-18(25)11-5-7-12(8-6-11)21-15(22)9-10-16(21)23/h1-8H,9-10H2,(H2,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFQWJQZGWZCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2871595.png)


![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2871602.png)
![(1R,5S,6S,7S)-7-Aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride](/img/structure/B2871603.png)



![Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2871608.png)


![N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2871614.png)

![2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871618.png)
